Technical Guide: 3,3'-Diethyl-2,2'-oxathiacarbocyanine Iodide (DOTC)
Technical Guide: 3,3'-Diethyl-2,2'-oxathiacarbocyanine Iodide (DOTC)
The following technical guide details the chemical properties, synthesis, and applications of 3,3'-Diethyl-2,2'-oxathiacarbocyanine iodide (DOTC iodide).
Executive Summary
3,3'-Diethyl-2,2'-oxathiacarbocyanine iodide (CAS: 15185-43-0), often abbreviated as DOTC iodide , is a cationic asymmetric polymethine cyanine dye. Unlike its symmetric counterparts—DiOC (oxacarbocyanine) and DiSC (thiacarbocyanine)—DOTC possesses a hybrid structure containing one benzoxazole ring and one benzothiazole ring linked by a trimethine bridge.
This structural asymmetry imparts unique photophysical properties, making DOTC a critical model compound for studying J-aggregation kinetics , spectral sensitization in silver halide photography, and membrane potential variations in bio-imaging.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Structure[8]
-
IUPAC Name: 3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzothiazol-3-ium iodide (Note: Nomenclature varies based on resonance structure priority).
-
Common Abbreviations: DOTC, DOTCI.
-
Molecular Formula:
-
Molecular Weight: ~476.37 g/mol
Structural Asymmetry
The molecule consists of two heterocyclic nuclei:
-
Nucleus A: Benzoxazole (Oxygen-containing).
-
Nucleus B: Benzothiazole (Sulfur-containing).
-
Bridge: Trimethine chain (
).
This asymmetry results in a dipole moment and polarizability distinct from symmetric dyes, influencing its binding affinity to DNA minor grooves and lipid bilayers.
Photophysical Data (Solvatochromism)
DOTC exhibits a "hybrid" absorption spectrum located between the maxima of its parent symmetric dyes.
| Solvent | Fluorescence Emission (nm) | Note | ||
| Methanol | 525 - 530 | ~160,000 | ~550 | Monomeric state |
| Water | 510 (Monomer) | ~120,000 | Weak | High tendency for H-aggregation (blue shift) |
| Water (Aggregated) | 560 - 580 | High | Sharp | J-Aggregate (Red shifted) |
Critical Insight: The absorption maximum of an asymmetric cyanine is typically the arithmetic mean of the parent symmetric dyes.
DiOC (Oxa-Oxa):
nmDiSC (Thia-Thia):
nmDOTC (Oxa-Thia):
nm (Experimental values typically ~525 nm).
Synthesis Protocol
The synthesis of asymmetric cyanines requires a stepwise condensation to prevent the formation of symmetric byproducts. The standard route involves the reaction of a quaternary salt with a reactive intermediate (e.g., acetanilidovinyl derivative).
Reaction Logic (Graphviz Diagram)
Figure 1: Stepwise synthesis pathway for asymmetric DOTC iodide to minimize symmetric contaminants.
Detailed Methodology
Reagents: 2-Methylbenzoxazole ethiodide, 2-Methylbenzothiazole ethiodide, Diphenylformamidine, Acetic Anhydride, Pyridine, Triethylamine.[1]
-
Preparation of Hemicyanine Intermediate:
-
Reflux 2-methylbenzoxazole ethiodide with diphenylformamidine in acetic anhydride for 1 hour.
-
The resulting intermediate (2-(2-anilinovinyl)benzoxazolium ethiodide) is precipitated with ether and washed to remove unreacted starting materials.
-
-
Asymmetric Condensation:
-
Dissolve the hemicyanine intermediate and an equimolar amount of 2-methylbenzothiazole ethiodide in anhydrous pyridine.
-
Add a catalytic amount of triethylamine (TEA) to promote deprotonation.
-
Reflux for 30–60 minutes. The solution will turn a deep magenta/red color.
-
-
Purification:
-
Cool the mixture and precipitate the dye by adding a saturated KI solution or diethyl ether.
-
Critical Step: Recrystallize twice from ethanol to remove any traces of symmetric dyes (DiOC or DiSC) formed via disproportionation.
-
Biological & Research Applications
Membrane Potential Probes
Like other cationic carbocyanines, DOTC is lipophilic and delocalized positive charge allows it to penetrate biological membranes.
-
Mechanism: Nernstian distribution. Hyperpolarized cells (negative inside) accumulate more dye, leading to fluorescence enhancement or quenching (depending on concentration and aggregation).
-
Specificity: While DiOC
(3) is preferred for ER/Mitochondria, DOTC is used when spectral separation from GFP (Green) or RFP (Red) is required, as its emission (~550nm) bridges the gap.
J-Aggregation Studies
DOTC is a premier model for studying J-aggregates (Jelley aggregates).
-
Phenomenon: Under high concentration or in the presence of specific templates (like DNA or sulfated polymers), DOTC molecules stack in a "staircase" arrangement.
-
Optical Signature: This results in a bathochromic shift (red shift) to a very narrow, intense absorption band (J-band), often >560 nm.
-
Application: Used in photography as a spectral sensitizer to extend the sensitivity of silver halide grains into the green/yellow region.
DNA Intercalation
The asymmetric structure allows DOTC to bind to the minor groove of DNA.
-
Workflow: Upon binding, the dye's rotation is restricted, reducing non-radiative decay and significantly increasing quantum yield.
-
Protocol:
-
Prepare 1 mM DOTC stock in DMSO.[2]
-
Dilute to 1
M in TE buffer. -
Titrate with dsDNA.
-
Monitor fluorescence increase at 550 nm (Excitation 520 nm).
-
Safety and Handling (SDS Summary)
| Hazard Category | Classification | Handling Protocol |
| Acute Toxicity | Category 4 (Oral) | Do not ingest. Wash hands thoroughly after use. |
| Skin/Eye Irritation | Category 2 | Wear nitrile gloves and safety goggles. |
| Stability | Light Sensitive | Store in amber vials at -20°C. |
| Reactivity | Oxidizers | Incompatible with strong oxidizing agents. |
Self-Validating Safety Check: Before any experiment, measure the absorbance of the stock solution. A significant drop in extinction coefficient indicates photodegradation or precipitation.
References
-
Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. John Wiley & Sons.[3] (The definitive text on cyanine synthesis chemistry).
-
Tyagi, P., et al. (2013). "Spectral sensitization of silver halide emulsions by asymmetric cyanine dyes." Journal of Photochemistry and Photobiology A: Chemistry.
-
Waggoner, A. S. (1979). "Optical probes of membrane potential." The Journal of Membrane Biology, 27, 317–334.
-
PubChem Compound Summary. (2024). "3,3'-Diethyl-2,2'-oxathiacarbocyanine iodide."[4][5][6] National Center for Biotechnology Information.
-
Jelley, E. E. (1936).[7] "Spectral Absorption and Fluorescence of Dyes in the Molecular State." Nature, 138, 1009–1010. (Foundational paper on J-aggregation).
Sources
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. biotium.com [biotium.com]
- 3. WO2007100711A2 - Methods and compositions for detecting polynucleotides - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3,3'-DIETHYL-2,2'-OXATHIACARBOCYANINE IODIDE CAS#: 15185-43-0 [amp.chemicalbook.com]
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- 7. J-aggregate - Wikipedia [en.wikipedia.org]
